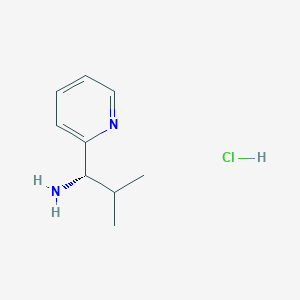
3-Iodo-4-methoxyphenyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-methoxyphenyl 4-methylbenzene-1-sulfonate is an organic compound that features both iodine and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methoxyphenyl 4-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-methoxyphenyl 4-methylbenzene-1-sulfonate using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent like acetic acid and a catalyst such as sulfuric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This could include the initial sulfonation of 4-methylbenzene, followed by methoxylation and subsequent iodination. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methoxyphenyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonate group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Scientific Research Applications
3-Iodo-4-methoxyphenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Iodo-4-methoxyphenyl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, while the methoxy and sulfonate groups can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-3-methoxyphenyl 4-methylbenzene-1-sulfonate
- 3-Iodo-4-methylphenyl 4-methoxybenzene-1-sulfonate
- 3-Bromo-4-methoxyphenyl 4-methylbenzene-1-sulfonate
Uniqueness
3-Iodo-4-methoxyphenyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the iodine and methoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H13IO4S |
|---|---|
Molecular Weight |
404.22 g/mol |
IUPAC Name |
(3-iodo-4-methoxyphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H13IO4S/c1-10-3-6-12(7-4-10)20(16,17)19-11-5-8-14(18-2)13(15)9-11/h3-9H,1-2H3 |
InChI Key |
WLMDWDBFKZIMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Chloro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024676.png)

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)-2,2-dimethylpropan-1-amine hydrochloride](/img/structure/B14024683.png)
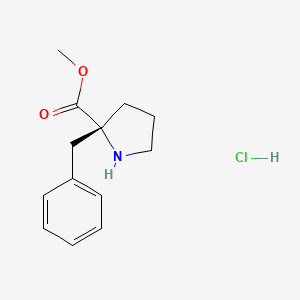

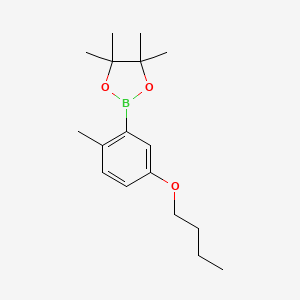
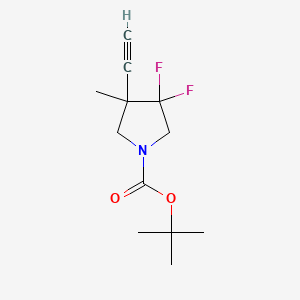
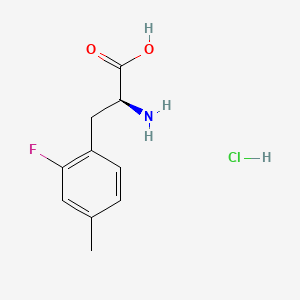
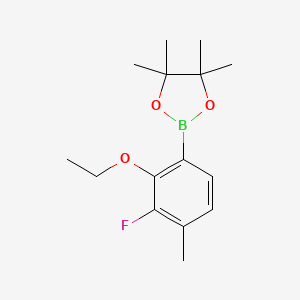
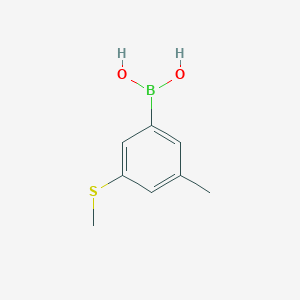
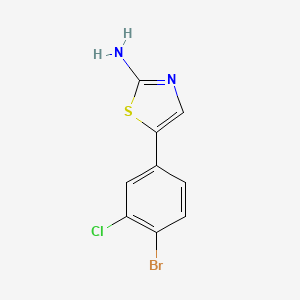

![(3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14024754.png)
